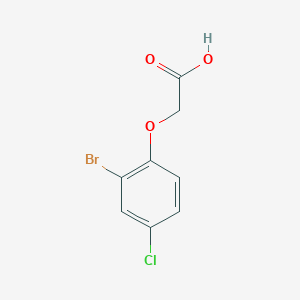

2-(2-Bromo-4-chlorophenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPVGBBDOCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352621 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77228-66-1 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 2-(2-Bromo-4-chlorophenoxy)acetic acid"

This technical guide provides a detailed overview of the physicochemical properties of 2-(2-Bromo-4-chlorophenoxy)acetic acid, alongside experimental protocols for their determination and insights into its biological mode of action. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Compound Identity and Properties

This compound is a halogenated phenoxyacetic acid derivative. The precise experimental physicochemical data for this specific compound is limited in publicly accessible literature. Therefore, data for structurally similar compounds are provided for comparison where necessary.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-4-chlorophenylacetic acid (Isomer) | 4-Chlorophenoxyacetic acid (Analogue) |

| CAS Number | 77228-66-1[1][2] | 52864-56-9[3][4] | 122-88-3[5][6] |

| Molecular Formula | C₈H₆BrClO₃[1][2] | C₈H₆BrClO₂[3][4] | C₈H₇ClO₃[5] |

| Molecular Weight | 265.50 g/mol [1] | 249.49 g/mol [3][4] | 186.59 g/mol [5] |

| Appearance | Data not available | Off-white powder / solid[3] | White to light beige powder/crystalline[5][6] |

| Melting Point | Data not available | 120-129 °C[3] | 156.5 °C[5] |

| Boiling Point | Data not available | Data not available | Data not available |

| Water Solubility | Data not available | Data not available | 957 mg/L at 25 °C[5] |

| pKa | Data not available | Data not available | 3.56[5] |

| LogP (XlogP) | 2.9 (Predicted)[7] | Data not available | 2.25[5] |

Note: 2-Bromo-4-chlorophenylacetic acid is an isomer, not the target compound. 4-Chlorophenoxyacetic acid is a structural analogue provided for comparative purposes.

Biological Activity: A Synthetic Auxin

Phenoxyacetic acids, including this compound, are recognized primarily for their role as synthetic auxins.[8][9][10] Auxins are a class of plant hormones that regulate many aspects of plant growth and development.[11][12] At high concentrations, synthetic auxins like phenoxyacetic acids act as herbicides, particularly against broadleaf weeds.[8][13]

The mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[8][9] The synthetic auxin binds to auxin receptors, such as the TIR1/AFB protein family, leading to an overstimulation of auxin-responsive genes.[14][15][16] This disrupts normal plant processes, causing uncontrolled cell division and elongation, which ultimately leads to the death of susceptible plants.[8][11]

Caption: Simplified Auxin/Phenoxyacetic Acid Signaling Pathway.

Experimental Protocols for Physicochemical Properties

Standardized methods are used to determine the physicochemical properties of chemical compounds. The following are detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise and common method for its determination.[17][18]

Methodology: Potentiometric Titration

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol) if solubility is low, to create a solution of known concentration (e.g., 0.01 M).[18]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (where half of the acid has been neutralized).[17]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems. The shake-flask method is the gold standard for experimental LogP determination.[19][20][21]

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[19][22] The phases are then separated.

-

Sample Preparation: A known amount of the test compound is dissolved in either the n-octanol or the aqueous phase.

-

Partitioning: The solution from step 2 is combined with the other phase in a separatory funnel or vial. The mixture is then shaken mechanically for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[23]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to break up any emulsions.[20]

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[22]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP Determination via Shake-Flask Method.

References

- 1. 77228-66-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | 77228-66-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chlorophenoxyacetic acid | 122-88-3 [chemicalbook.com]

- 7. PubChemLite - this compound (C8H6BrClO3) [pubchemlite.lcsb.uni.lu]

- 8. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. China What’s usage of Phenoxyacetic acid? Manufacturer and Supplier | Starsky [starskychemical.com]

- 11. Auxin - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. youtube.com [youtube.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to Peroxymonosulfuric Acid (CAS No. 7722-86-3)

Disclaimer: The user-provided CAS number 7722-86-1 is not a valid identifier. This document pertains to CAS number 7722-86-3, Peroxymonosulfuric Acid, also known as Caro's Acid, which is likely the intended substance of interest.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Peroxymonosulfuric Acid. The information is intended for researchers, scientists, and professionals in chemical and industrial fields. It should be noted that Peroxymonosulfuric Acid is a powerful, non-specific oxidizing agent and not a therapeutic drug candidate; therefore, information regarding specific biological signaling pathways and drug development data is not applicable.

Chemical and Physical Properties

Peroxymonosulfuric acid is a strong oxidizing agent with the chemical formula H₂SO₅.[1] It is a white, crystalline solid that is unstable and decomposes at 45°C.[1][2] Commercially, it is often available as a syrupy liquid mixture with sulfuric acid.[1][2]

Table 1: Physicochemical Properties of Peroxymonosulfuric Acid

| Property | Value | Reference |

| Molecular Formula | H₂SO₅ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 114.08 g/mol | [2][3][6] |

| Appearance | White crystalline solid | [1][2][5][10] |

| Melting Point | 45 °C (decomposes) | [1][2][4][5][7][10] |

| Density | 2.239 g/cm³ (predicted) | [2][4][5][7][10] |

| Solubility | Very soluble in water | [1][2][10] |

| pKa₂ | 9.4 ± 0.1 (at 25°C) | [2][4][7][10] |

| Oxidation Potential (E₀) | +2.51 V | [3][5] |

| Hydrogen Bond Donor Count | 2 | [1][7] |

| Hydrogen Bond Acceptor Count | 5 | [1][7] |

Synthesis and Production

Peroxymonosulfuric acid can be synthesized through several laboratory methods. Due to its instability and potential for explosive reactions, all preparations must be conducted with extreme caution in a controlled environment, such as an explosion-proof fume hood.[2][4]

Method 1: Reaction of Chlorosulfonic Acid with Hydrogen Peroxide [3]

This method involves the reaction of chlorosulfonic acid with hydrogen peroxide.

-

Reactants:

-

Chlorosulfonic acid (ClSO₂OH)

-

Hydrogen peroxide (H₂O₂)

-

-

Procedure:

-

Carefully add hydrogen peroxide to chlorosulfonic acid.

-

The reaction produces peroxymonosulfuric acid and hydrogen chloride gas as a byproduct.

-

-

Reaction: H₂O₂ + ClSO₂OH → H₂SO₅ + HCl

Method 2: Reaction of Concentrated Sulfuric Acid with Hydrogen Peroxide [2][3][4]

This is a common method for preparing "Piranha solutions," which contain peroxymonosulfuric acid as an active component.[3]

-

Reactants:

-

Procedure:

Method 3: Reaction of Potassium Persulfate with Sulfuric Acid [2][4][10]

This method can be adapted to produce different forms of Caro's acid.

-

Reactants:

-

Potassium persulfate (K₂S₂O₈)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure for Dry Form:

-

Procedure for Liquid Form:

-

Procedure for Dilute Form:

References

- 1. Page loading... [wap.guidechem.com]

- 2. peroxomonosulphuric acid | 7722-86-3 [chemicalbook.com]

- 3. Peroxymonosulfuric acid (7722-86-3) for sale [vulcanchem.com]

- 4. Cas 7722-86-3,peroxomonosulphuric acid | lookchem [lookchem.com]

- 5. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. peroxomonosulphuric acid|7722-86-3|lookchem [lookchem.com]

- 8. Peroxymonosulfuric acid | H2O5S | CID 2754594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. peroxomonosulphuric acid CAS#: 7722-86-3 [m.chemicalbook.com]

An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of 2-(2-Bromo-4-chlorophenoxy)acetic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Molecular Structure and Properties

This compound is a halogenated phenoxyacetic acid derivative. The core structure consists of a phenyl ring substituted with both a bromine and a chlorine atom. This aromatic ring is connected through an ether linkage to an acetic acid moiety.

IUPAC Name: this compound[1][2] Synonyms: (2-bromo-4-chlorophenoxy)acetic acid[1][2][3] CAS Number: 77228-66-1[2][3][4] Molecular Formula: C₈H₆BrClO₃[1][4][5] Molecular Weight: 265.50 g/mol [4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₃ | [1][4][5] |

| Molecular Weight | 265.50 g/mol | [4] |

| Monoisotopic Mass | 263.91888 Da | [5] |

| CAS Number | 77228-66-1 | [2][3][4] |

| Predicted XlogP | 2.9 | [5] |

Synthesis of this compound

The primary method for synthesizing phenoxyacetic acids is through the Williamson ether synthesis.[4][6] This reaction involves the nucleophilic substitution of a haloacetic acid by a phenoxide ion. In the case of this compound, the synthesis would proceed from 2-bromo-4-chlorophenol and a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of similar phenoxyacetic acids.[4][6][7]

Materials:

-

2-Bromo-4-chlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether (for extraction, optional)

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 2-bromo-4-chlorophenol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH) with stirring.[4] The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 2-bromo-4-chlorophenoxide. Gentle warming may be required to facilitate dissolution.[4]

-

Reaction with Chloroacetic Acid: To the phenoxide solution, add chloroacetic acid.[4] The mixture is then heated under reflux for a specified period, typically ranging from 30 minutes to 5 hours, to allow the nucleophilic substitution to occur.[4][7] The reaction temperature is generally maintained between 90-102°C.[4][7]

-

Acidification and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified by the slow, dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH 1-2), which can be checked with litmus paper.[4][7] This protonates the carboxylate group, causing the this compound to precipitate out of the solution as a solid. The mixture may be further cooled in an ice bath to maximize precipitation.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold deionized water to remove any remaining salts and acid.[7] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or hot water, to yield the purified this compound.[4]

-

Drying: The purified crystals are then dried, for example, in a vacuum oven at 60°C, to remove any residual solvent.[7]

Analytical and Spectroscopic Characterization

While specific spectra for this compound are not available, the expected characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the substituted phenyl ring and the methylene protons of the acetic acid side chain. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the methylene carbon, the ether-linked aromatic carbon, and the other aromatic carbons, with their chemical shifts influenced by the bromo and chloro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

Biological Activity and Signaling Pathways

Phenoxyacetic acid derivatives are well-known for their biological activity, particularly as herbicides.[6][8][9] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic auxins.[10][11][12]

At high concentrations, these compounds disrupt normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[10] The selectivity of these herbicides is attributed to differences in metabolism and transport between monocotyledonous (e.g., grasses) and dicotyledonous (broadleaf) plants.

The molecular mechanism of action involves the mimicry of the natural plant hormone indole-3-acetic acid (IAA).[10] These synthetic auxins bind to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates the expression of auxin-responsive genes, triggering a cascade of physiological effects that are lethal to the plant.[12]

While the specific biological activity and signaling pathway of this compound have not been explicitly detailed in the literature, it is highly probable that it exhibits similar herbicidal properties through the synthetic auxin mechanism due to its structural similarity to other active phenoxyacetic acids. The nature and position of the halogen substituents on the aromatic ring are known to influence the herbicidal efficacy.[13]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Proposed Signaling Pathway

Caption: Proposed mechanism of action as a synthetic auxin herbicide.

References

- 1. benchchem.com [benchchem.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. propulsiontechjournal.com [propulsiontechjournal.com]

- 9. pnwhandbooks.org [pnwhandbooks.org]

- 10. xtbg.cas.cn [xtbg.cas.cn]

- 11. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) – Pure Water Products, LLC [purewaterproducts.com]

- 12. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-(2-Bromo-4-chlorophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic route for 2-(2-Bromo-4-chlorophenoxy)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles and data from analogous structures. Mass Spectrometry (MS) data is presented from predictive models. Detailed, generalized experimental protocols for obtaining such spectroscopic data are also provided. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science where phenoxyacetic acid derivatives are of interest.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 77228-66-1 Molecular Formula: C₈H₆BrClO₃ Molecular Weight: 265.49 g/mol

Synthesis Protocol

A general and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 2-bromo-4-chlorophenol with a haloacetic acid or its ester in the presence of a base.

Reaction Scheme:

A Technical Guide to the Solubility of 2-(2-Bromo-4-chlorophenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-4-chlorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in research and development, particularly in areas such as agrochemical and pharmaceutical synthesis.[1] Solubility dictates the choice of solvent for reaction media, purification processes like crystallization, and formulation development. This document outlines the theoretical considerations for the solubility of this compound and provides detailed experimental protocols for its determination.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of this compound, featuring a polar carboxylic acid group and a larger, more non-polar substituted aromatic ring, suggests a nuanced solubility profile.

Key structural features influencing solubility:

-

Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as a hydrogen bond donor and acceptor. This feature will contribute to solubility in polar protic solvents.

-

Phenoxy Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Aromatic Ring: The benzene ring is non-polar and will favor interactions with non-polar solvents.

-

Halogen Substituents (-Br, -Cl): The bromo and chloro groups increase the molecular weight and polarizability of the molecule, which can influence its interaction with various solvents.

Based on these features, it can be predicted that this compound will exhibit some solubility in a range of solvents, with higher solubility expected in polar organic solvents.

Qualitative Solubility of Structurally Related Compounds

While specific data for the target compound is unavailable, the following table summarizes the qualitative solubility of similar compounds. This information can be used as a preliminary guide for solvent selection in experimental solubility determinations.

| Compound Name | Solvent | Solubility |

| 2-Bromo-4-chlorophenol | Methanol | 0.1 g/mL, clear[4] |

| Alpha-Bromo-2-Chlorophenylacetic Acid | Water | Slightly Soluble[5] |

| Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester | Water | Slightly Soluble[6] |

| Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester | Ethanol, Acetone | Soluble[6] |

| (4-Chlorophenoxy)acetic acid | Water | 957 mg/L at 25 °C[7] |

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound is crucial for obtaining reliable and reproducible data. The following protocols describe both qualitative and quantitative methods.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Place a small, visually consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

-

To each tube, add a small volume (e.g., 1 mL) of a different organic solvent.

-

Vigorously shake or vortex each tube for 30-60 seconds.[8]

-

Visually inspect each tube against a contrasting background.

-

Record the solubility as "soluble" (clear solution), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent to create a saturated solution.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in units such as mg/mL or mol/L.

Caption: Quantitative Solubility Determination via Shake-Flask Method.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2]

-

pH (for aqueous solutions): As a carboxylic acid, the compound's solubility in aqueous systems will be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[2][3]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound is not currently well-documented in public literature, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the qualitative and quantitative methods described, researchers can generate the critical data needed for informed solvent selection in synthesis, purification, and formulation activities. It is recommended that solubility studies be conducted under controlled temperature conditions and that the solid form of the material be characterized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. echemi.com [echemi.com]

- 5. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 6. Affordable Price Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester, Supplier & Exporter Mumbai [joshi-group.com]

- 7. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability and Decomposition of 2-(2-Bromo-4-chlorophenoxy)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-(2-Bromo-4-chlorophenoxy)acetic acid. Due to a lack of specific publicly available experimental data for this compound, this guide synthesizes information from safety data sheets (SDS) and extrapolates potential decomposition behaviors based on the analysis of structurally related compounds. The document outlines general stability, potential hazardous decomposition products, and recommended handling procedures. Furthermore, it presents a generalized experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for assessing thermal stability.

Introduction

This compound is a halogenated phenoxyacetic acid derivative. The thermal stability of such compounds is a critical parameter for safe handling, storage, and processing, particularly in pharmaceutical and chemical synthesis applications. Understanding the decomposition pathways and the nature of the evolved products is essential for risk assessment and the design of safe manufacturing processes. This guide aims to provide a thorough understanding of these aspects, acknowledging the current limitations in available data.

Thermal Stability Profile

Based on available safety data sheets, this compound is stable under normal storage and handling conditions.[1][2][3] Decomposition is generally not expected if the compound is used according to specified guidelines.[1] However, exposure to high temperatures can lead to thermal decomposition, releasing irritating and toxic gases and vapors.[2][3]

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release a variety of hazardous substances. The presence of bromine, chlorine, carbon, hydrogen, and oxygen in the molecular structure suggests the formation of the following decomposition products:

-

Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).[2]

-

Halogenated Compounds: Hydrogen bromide (HBr) and hydrogen chloride (HCl) gases.[2]

-

Other potentially hazardous, unidentified organic and inorganic compounds.

It is crucial to handle the thermal decomposition of this compound with extreme caution in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment.

Quantitative Data on Thermal Decomposition

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data (e.g., TGA or DSC thermograms) for the thermal decomposition of this compound. Therefore, a data table summarizing onset decomposition temperature, peak decomposition temperature, and mass loss percentages cannot be provided at this time.

To provide some context, the related compound 4-chlorophenoxyacetic acid has a melting point of 157-159 °C.[4] Halogenated aromatic compounds, in general, may exhibit complex decomposition patterns at elevated temperatures.

Proposed Experimental Protocol for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur.

-

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and to detect any endothermic or exothermic events associated with decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 400 °C), under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample relative to the reference.

-

Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic peaks that may indicate decomposition.

-

Visualizing the Thermal Analysis Workflow

The logical flow of a typical thermal stability analysis can be represented as follows:

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Halogenated Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of halogenated phenoxyacetic acids, a class of compounds that revolutionized agriculture and laid the groundwork for modern herbicide science. This document details the key scientific milestones, the mechanism of action, and the foundational experimental protocols that led to the development of these influential molecules.

A Serendipitous Discovery in a Time of Need: The History of Halogenated Phenoxyacetic Acids

The story of halogenated phenoxyacetic acids begins in the early 1940s, a period when the world was embroiled in World War II and the need for increased agricultural productivity was paramount.[1] Prior to their discovery, weed control was a labor-intensive and costly endeavor, heavily reliant on mechanical tillage.[1]

The journey towards synthetic herbicides began with fundamental research into plant growth hormones. The naturally occurring plant hormone indole-3-acetic acid (IAA), an auxin, was known to control cell elongation and division. Scientists on both sides of the Atlantic were investigating synthetic analogues of IAA with the hope of creating potent plant growth regulators.

In 1941, Robert Pokorny, a chemist in the United States, published a paper describing the synthesis of several chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[2][3][4][5] Unbeknownst to many at the time, this publication laid the chemical foundation for a new class of herbicides.

Concurrently, research teams in the United Kingdom and the United States were independently exploring the biological effects of these compounds. At the Boyce Thompson Institute, P.W. Zimmerman and A.E. Hitchcock published their seminal work in 1942, detailing the growth-regulating effects of substituted phenoxy and benzoic acids and establishing a critical understanding of the relationship between chemical structure and physiological activity.[6][7][8] Their work demonstrated that certain chlorinated phenoxyacetic acids were significantly more active than the natural hormone IAA and were not easily broken down by the plant.[9]

Meanwhile, a team at Imperial Chemical Industries (ICI) in the UK, led by W.G. Templeman, was also investigating the potential of these compounds for selective weed control.[6] Their research, initiated in 1940, culminated in a patent filed in April 1941 and later publications in Nature and the Proceedings of the Royal Society in 1945 and 1946, respectively.[6] Templeman's group synthesized (4-chloro-2-methylphenoxy)acetic acid (MCPA) and recognized its potent and selective herbicidal properties against broad-leaved weeds in cereal crops.[10]

Following the war, these discoveries were rapidly commercialized. In 1946, 2,4-D was introduced to the market, becoming the first successful selective organic herbicide and transforming agricultural practices worldwide.[1][11][12] MCPA was also introduced around the same time and found widespread use.[10][11] The ability to selectively kill broadleaf weeds without harming monocotyledonous crops like wheat, corn, and rice was a monumental breakthrough.[11][13]

The early development was further solidified by patents issued to companies like the American Chemical Paint Co. (now part of Union Carbide) and Dow Chemical.[14] Over the decades, other phenoxy herbicides were developed, including 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), mecoprop, dichlorprop, and fenoprop.[11] However, concerns over dioxin contamination in the manufacturing of 2,4,5-T and fenoprop led to a significant decline in their production.[14]

The Molecular Hijacking of Plant Growth: Mechanism of Action

Halogenated phenoxyacetic acids exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin (IAA).[11][12] However, unlike the tightly regulated natural hormone, these synthetic auxins are more stable in the plant and lead to a cascade of uncontrolled and lethal growth in susceptible species, primarily broad-leaved plants (dicots).[15][16]

The primary mechanism of action involves the perception of the synthetic auxin by a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[15][17] The binding of the auxin herbicide to the TIR1/AFB receptor triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[15]

The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of auxin-responsive genes.[15] This sustained and unregulated gene expression leads to a series of physiological and biochemical events that are ultimately lethal to the plant. These events include:

-

Uncontrolled Cell Elongation and Division: The "acid growth hypothesis" describes how auxin stimulates proton pumps (H+-ATPase) in the cell membrane, leading to cell wall loosening and rapid, uncontrolled cell elongation within minutes of exposure.[18]

-

Ethylene and Abscisic Acid (ABA) Production: The overstimulation of auxin signaling pathways leads to a significant increase in the production of the plant hormones ethylene and abscisic acid (ABA).[15][17] This hormonal imbalance contributes to senescence, tissue decay, and ultimately, plant death.[15]

-

Epinasty and Morphological Distortions: The uncontrolled growth results in characteristic symptoms such as stem and petiole twisting (epinasty), leaf cupping, and other morphological deformities.[17]

The selectivity of phenoxyacetic acid herbicides towards broad-leaved plants over grasses is not fully understood but is thought to be related to differences in their vascular structure, metabolism, and the ability of grasses to more effectively degrade these synthetic compounds.

References

- 1. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Some Chlorophenoxyacetic Acids · [nal.usda.gov]

- 4. nal.usda.gov [nal.usda.gov]

- 5. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]

- 8. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]

- 9. scielo.br [scielo.br]

- 10. MCPA - Wikipedia [en.wikipedia.org]

- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 12. Phenoxy herbicide [medbox.iiab.me]

- 13. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 14. chemcess.com [chemcess.com]

- 15. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

Technical Guide: Potential Biological Activity of 2-(2-Bromo-4-chlorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic organic compound 2-(2-Bromo-4-chlorophenoxy)acetic acid (CAS Number: 77228-66-1). Due to a lack of direct experimental data for this specific molecule in publicly available literature, this document extrapolates its potential herbicidal, fungicidal, and anti-inflammatory properties based on the well-established bioactivities of the broader class of phenoxyacetic acid derivatives. This guide synthesizes information on the general mechanisms of action, provides detailed experimental protocols for assessing these potential activities, and includes visualizations of relevant biological pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a halogenated phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is a core component in numerous biologically active molecules, including a range of pharmaceuticals and agrochemicals.[1] Derivatives of phenoxyacetic acid have been extensively studied and are known to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and herbicidal activities.[1][2] The specific substitutions of a bromine atom at the ortho position and a chlorine atom at the para position of the phenoxy ring are expected to modulate the compound's physicochemical properties and, consequently, its biological activity. This guide explores the most probable biological activities of this compound based on structure-activity relationships within the phenoxyacetic acid class.

Potential Herbicidal Activity

Phenoxyacetic acid derivatives are a well-established class of selective herbicides used for the control of broadleaf weeds.[3] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-(2-methyl-4-chlorophenoxy)acetic acid (MCPA) are prominent examples.[4][5] Given its structural similarity, this compound is predicted to exhibit herbicidal properties.

Mechanism of Action: Synthetic Auxin

The primary mechanism of herbicidal action for phenoxyacetic acids is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), an auxin.[6] At high concentrations, these synthetic auxins disrupt normal plant growth processes. The key steps in this pathway are:

-

Perception: The synthetic auxin binds to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1).

-

Signal Transduction: This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressors.

-

Ubiquitination and Degradation: The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.

-

Gene Expression: The degradation of the repressors allows for the expression of auxin-responsive genes, which are regulated by Auxin Response Factors (ARFs).

-

Physiological Response: The uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.[6]

Quantitative Data for Related Compounds

While no specific efficacy data (e.g., IC50 or EC50) is available for this compound, the following table summarizes the herbicidal activity of related phenoxyacetic acid derivatives against various weed species. This data provides a comparative context for the potential potency of the title compound.

| Compound | Weed Species | Efficacy Data | Reference |

| Tiafenacil | Zinnia elegans (Broadleaf) | 100% control at 2.34 g a.i./ha | [7] |

| Tiafenacil | Abutilon theophrasti (Broadleaf) | 100% control at 2.34 g a.i./ha | [7] |

| Tiafenacil | Echinochloa crus-galli (Grass) | 40% control at 9.375 g a.i./ha | [7] |

| PPO-699-01 | Mixed Weeds | 35% visual control at 212 g a.i./ha | [8] |

| Diquat | Mixed Aquatic Weeds | 86-94% visual control at 3,136 g a.i./ha | [8] |

| Glyphosate | Mixed Aquatic Weeds | 86-94% visual control at 4,539 g a.i./ha | [8] |

Note: a.i./ha = active ingredient per hectare.

Potential Antifungal Activity

Derivatives of phenoxyacetic acid have also been reported to possess antifungal properties.[2] The presence of halogen atoms on the aromatic ring can enhance the antimicrobial activity of these compounds.

Potential Mechanism of Action

The precise mechanism of antifungal action for many phenoxyacetic acid derivatives is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of these compounds allows them to penetrate the fungal cell wall and membrane, leading to leakage of cellular contents and ultimately cell death. Some studies suggest that these compounds may also interfere with fungal respiratory processes.

Quantitative Data for Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for some antifungal phenoxyacetic acid derivatives and other related compounds against various fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans (clinical isolates) | 0.00195 - 0.0078 | [9] |

| Ilicicolin H | Candida albicans | 0.04 - 0.31 | |

| Ilicicolin H | Cryptococcus spp. | 0.1 - 1.56 | |

| (±)-2-methoxy-4-thiatetradecanoic acid | Candida albicans | 1.24 mM | |

| (±)-2-hydroxy-4-thiatetradecanoic acid | Cryptococcus neoformans | 0.17 mM |

Potential Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties.[2] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade.

Potential Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound could exert anti-inflammatory effects by modulating these pathways.

Quantitative Data for Related Compounds

The table below summarizes the in vitro anti-inflammatory activity of some phenoxyacetic acid derivatives, providing a benchmark for the potential activity of the title compound.

| Compound | Assay | IC50 | Reference |

| N-Palmitoyl-ethanolamine (PEA) derivative 4 | iNOS expression inhibition | Significant inhibition | |

| N-Palmitoyl-ethanolamine (PEA) derivative 5 | iNOS expression inhibition | Significant inhibition | |

| N-Palmitoyl-ethanolamine (PEA) derivative 4 | COX-2 expression inhibition | Significant inhibition | |

| N-Palmitoyl-ethanolamine (PEA) derivative 5 | COX-2 expression inhibition | Significant inhibition | |

| Withaphysalin A | NO production inhibition | Significant inhibition | |

| Withaphysalin C | NO production inhibition | Significant inhibition |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound.

Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol is adapted from standard methods for assessing the post-emergence herbicidal activity of chemical compounds.

Objective: To determine the phytotoxic effect of this compound on broadleaf and grass weed species.

Materials:

-

Test compound: this compound

-

Solvent (e.g., acetone or DMSO)

-

Surfactant (e.g., Tween 20)

-

Weed species seedlings (e.g., Amaranthus retroflexus - broadleaf, Echinochloa crus-galli - grass) at the 2-3 leaf stage.

-

Pots with sterile soil mix

-

Growth chamber with controlled light, temperature, and humidity.

-

Spray chamber

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 100, 1000 g a.i./ha). The final spray solution should contain a small percentage of surfactant to ensure uniform coverage.

-

Plant Cultivation: Grow weed seedlings in pots under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage.

-

Herbicide Application: Transfer the pots to a spray chamber. Apply the test solutions to the foliage of the seedlings using a calibrated sprayer to ensure a consistent application volume. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a similar mode of action).

-

Incubation: Return the treated plants to the growth chamber and observe for a period of 14-21 days.

-

Assessment: Evaluate the herbicidal effect at regular intervals by visually scoring the percentage of plant injury (0% = no effect, 100% = complete plant death). At the end of the experiment, determine the fresh and dry weight of the above-ground biomass.

-

Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in growth) or other relevant efficacy metrics.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 method for yeast and can be adapted for other fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungal strains.

Materials:

-

Test compound: this compound

-

Solvent (e.g., DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the concentration to a standardized level (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to obtain a range of test concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the potential of this compound to inhibit NO production in vitro.

Materials:

-

Test compound: this compound

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS in a humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits NO production by 50%).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its structural analogy to other well-characterized phenoxyacetic acid derivatives strongly suggests a potential for herbicidal, antifungal, and anti-inflammatory properties. The herbicidal activity is likely mediated through the synthetic auxin pathway, while its antifungal and anti-inflammatory effects may stem from cell membrane disruption and inhibition of key inflammatory mediators, respectively. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential applications in agriculture and medicine.

References

- 1. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial, antifungal, and phytochemical properties of Salsola kali ethanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal properties of α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives [mdpi.com]

- 9. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 2-(2-Bromo-4-chlorophenoxy)acetic acid: A Technical Guide

This technical guide provides an in-depth overview of the known and anticipated safety and handling precautions for 2-(2-Bromo-4-chlorophenoxy)acetic acid for researchers, scientists, and professionals in drug development. Due to the presence of bromo and chloro substituents on the phenoxy ring, this compound may exhibit increased toxicity compared to its parent compound, phenoxyacetic acid.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available information for the closely related phenoxyacetic acid and highlight the data gaps for the target compound.

Table 1: Physical and Chemical Properties

| Property | Value for Phenoxyacetic Acid | Value for this compound |

| Molecular Formula | C₈H₈O₃ | C₈H₆BrClO₃ |

| Molecular Weight | 152.15 g/mol | 265.49 g/mol |

| Appearance | White crystalline solid | Data not available (likely a solid) |

| Melting Point | 100-102 °C | Data not available |

| Boiling Point | 285 °C (decomposes) | Data not available |

| Solubility | Soluble in water, alcohol, ether | Data not available |

Table 2: Toxicological Data

| Parameter | Value for Phenoxyacetic Acid | Value for this compound |

| Acute Oral Toxicity (LD50) | 1240 mg/kg (rat) | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation | Data not available (Assumed to be an irritant) |

| Eye Damage/Irritation | Causes serious eye irritation | Data not available (Assumed to be a serious irritant) |

| Carcinogenicity | Not classified as a carcinogen | Data not available |

| Mutagenicity | Data not available | Data not available |

Studies on related halogenated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid, have indicated potential for cytotoxicity and mutagenicity, with the position of the halogen atoms on the benzene ring influencing these effects. [1]Halogenated organic compounds, as a class, have been associated with a range of adverse health effects.

Hazard Identification and Precautionary Measures

Based on the data for phenoxyacetic acid and the general properties of halogenated aromatic compounds, this compound should be considered a hazardous substance.

Table 3: Hazard Statements and Precautionary Measures

| Category | Hazard Statement (Anticipated) | Precautionary Measures |

| Health Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment. |

| Fire Hazards | May emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride when heated to decomposition. | Use dry chemical, carbon dioxide, or foam extinguishers. Wear self-contained breathing apparatus. |

| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. |

Experimental Protocol: Safe Handling of Solid Chemicals

The following is a general protocol for handling solid chemicals like this compound in a laboratory setting.

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Appropriate solvent

-

Glassware (beaker, flask, etc.)

-

Personal Protective Equipment (see Section 4)

Procedure:

-

Preparation: Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.

-

Personal Protective Equipment: Don appropriate PPE before handling the chemical.

-

Dispensing: Carefully open the container, avoiding the creation of dust. Use a clean spatula to transfer the desired amount of the solid onto weighing paper or a weighing boat on a calibrated analytical balance.

-

Transfer: Gently transfer the weighed solid into the reaction vessel or container.

-

Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface and all used equipment.

-

Disposal: Dispose of waste materials, including contaminated PPE and cleaning materials, in a designated hazardous waste container according to institutional and local regulations.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response plan for exposure to this compound.

References

A Technical Guide to the Predicted Bioactivity of Novel Phenoxyacetic Acid Derivatives

Introduction

Phenoxyacetic acid, a monocarboxylic acid that is the O-phenyl derivative of glycolic acid, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their synthetic accessibility and a wide spectrum of pharmacological activities.[1] This structural motif is present in numerous approved drugs, including anti-inflammatory agents, antihypertensives, and antihistaminics.[1][2] Recent research has focused on synthesizing novel derivatives to explore and optimize their therapeutic potential across various disease areas. This guide provides an in-depth technical overview of the predicted and evaluated bioactivities of these novel compounds, focusing on their anti-inflammatory, anticonvulsant, anticancer, and antimycobacterial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and drug development professionals.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A primary area of investigation for phenoxyacetic acid derivatives is in the management of inflammation, specifically through the selective inhibition of cyclooxygenase-2 (COX-2).[3] The COX-2 enzyme is a key mediator in converting arachidonic acid into prostaglandins, which are significant contributors to inflammation and pain.[4][5] Selective COX-2 inhibitors offer a therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Signaling Pathway: Prostaglandin Synthesis

The inflammatory cascade involving COX-2 begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins like PGE2, key mediators of inflammation.

Caption: Arachidonic acid conversion to prostaglandins via COX-2.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

Numerous studies have synthesized phenoxyacetic acid derivatives and evaluated their inhibitory activity against COX-1 and COX-2. The data below summarizes the half-maximal inhibitory concentrations (IC50) for several promising compounds.[4][6]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 5d | - | 0.08 ± 0.01 | - | [6] |

| 5e | - | 0.07 ± 0.01 | - | [6] |

| 5f | >10 | 0.06 ± 0.01 | >166.7 | [4][6] |

| 7b | >10 | 0.09 ± 0.01 | >111.1 | [4][6] |

| 10c | - | 0.09 ± 0.01 | - | [6] |

| 10d | - | 0.08 ± 0.01 | - | [6] |

| 10e | - | 0.07 ± 0.01 | - | [6] |

| 10f | - | 0.06 ± 0.01 | - | [6] |

| 6a | 10.96 | 0.03 | 365.4 | [3] |

| 6c | 5.90 | 0.03 | 196.9 | [3] |

| Celecoxib (Ref.) | 14.93 ± 0.12 | 0.05 ± 0.02 | ~298.6 | [6] |

| Mefenamic Acid (Ref.) | 29.9 ± 0.09 | 1.98 ± 0.02 | ~15.1 | [6] |

Experimental Protocol: In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX-1 and COX-2) inhibition assay is performed to determine the IC50 values of the synthesized compounds.[6]

-

Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Buffer : The reaction is conducted in Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.

-

Incubation : The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX-1 or COX-2 enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.

-

Reaction Termination : After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.

-

Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis : The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the control (vehicle-treated) sample. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticonvulsant and Antiepileptic Activity

Recent studies have explored phenoxyacetic acid derivatives as novel multifunctional agents for epilepsy, leveraging their anti-inflammatory properties to combat neuroinflammation, a key factor in seizure pathology.[7][8]

Proposed Mechanism of Action

The anticonvulsant effects of these derivatives are linked to their ability to mitigate seizure-induced neuroinflammation and oxidative stress. The proposed mechanism involves the reduction of pro-inflammatory cytokines and markers of oxidative damage in the hippocampus.[7]

Caption: Proposed neuroprotective mechanism of anticonvulsant derivatives.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The efficacy of these compounds was evaluated in the pentylenetetrazol (PTZ)-induced seizure model, a standard screening test for anticonvulsant drugs.

| Compound | Protection (%) | Mortality (%) | Relative Potency vs. Valproic Acid (%) | Reference |

| 7b | 100 | 0 | >166.7 | [7][8] |

| 5f | 90 | 10 | 150 | [8] |

| 5e | 80 | 10 | 133.33 | [8] |

| 10c | 80 | 20 | 133.33 | [8] |

| 5d | 60 | - | 100 | [8] |

| Valproic Acid (Ref.) | 60 | 40 | 100 | [7][8] |

Mechanistic studies for compound 7b revealed significant reductions in key biomarkers compared to untreated, seizure-induced models:

-

Malondialdehyde (MDA): ↓ 67.2%[7]

-

Nitric Oxide (NO): ↓ 41.0%[7]

-

TNF-α: ↓ 56.9%[7]

-

IL-6: ↓ 63.0%[7]

-

Glutamate: ↓ 61.5%[7]

-

GFAP: ↓ 73.9%[7]

-

Iba-1: ↓ 49.8%[7]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol outlines the acute screening of anticonvulsant activity.[7]

-

Animals : Male albino mice are used, housed under standard laboratory conditions.

-

Grouping : Animals are divided into groups: a negative control group (vehicle), a positive control group (reference drug, e.g., Valproic Acid), and test groups for each derivative.

-

Drug Administration : Test compounds and the reference drug are administered intraperitoneally (i.p.) 30-60 minutes before seizure induction.

-

Seizure Induction : A convulsant dose of pentylenetetrazol (PTZ), typically 80-95 mg/kg, is injected subcutaneously.

-

Observation : Animals are observed for 30 minutes post-PTZ injection. Key parameters recorded include the onset of clonic seizures, the incidence of tonic-clonic seizures, and mortality.

-

Evaluation : The percentage of animals protected from seizures and the percentage of mortality in each group are calculated and compared to the control groups.

Anticancer and Cytotoxic Activity

Phenoxyacetic acid and its acetamide derivatives have been investigated for their potential as anticancer agents.[9][10] Studies have demonstrated cytotoxic activity against various human cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of key cellular enzymes like PARP-1.[10]

Experimental Workflow: In Vitro Cytotoxicity Screening

The evaluation of potential anticancer agents typically follows a standardized workflow, starting with an initial cytotoxicity screening using assays like the MTT test.

Caption: Workflow for evaluating the in vitro cytotoxicity of novel compounds.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of novel phenoxyacetamide derivatives have been quantified by determining their IC50 values against liver (HepG2) and breast (MCF-7) cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound I | HepG2 | 1.43 | [10] |

| Compound II | HepG2 | 6.52 | [10] |

| 5-Fluorouracil (Ref.) | HepG2 | 5.32 | [10] |

| Compound I | MCF-7 | >50 | [10] |

| Compound II | MCF-7 | >50 | [10] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 ± 0.09 µg/ml | [1] |

| Cisplatin (Ref.) | Breast Cancer Cells | 0.236 ± 0.07 µg/ml | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives only the vehicle (e.g., DMSO). The plates are incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimycobacterial Activity

Phenoxyacetic acid derivatives have also been identified as promising leads for developing new antimycobacterial agents against Mycobacterium tuberculosis.[9]

Screening and Results

New classes of phenoxyacetic acid analogs have been synthesized and screened for their activity against M. tuberculosis H37Rv.[9] While specific MIC values are not always detailed in review articles, studies report that certain derivatives show promising activity against both drug-sensitive and drug-resistant strains.[9] For example, one study noted that a series of newly synthesized derivatives showed promising results when tested using the BACTEC-460 radiometric system.[9] Another study reported that a synthesized compound exhibited good antibacterial activity against E. coli and S. aureus using the disc diffusion method.[1]

Experimental Protocol: BACTEC-460 Radiometric System

The BACTEC-460 system is a method used to determine the susceptibility of M. tuberculosis to various drugs.

-

Principle : The method is based on the measurement of 14CO2 produced by the metabolism of a 14C-labeled substrate (e.g., palmitic acid) in the BACTEC 12B medium.

-

Inoculum Preparation : A standardized inoculum of M. tuberculosis H37Rv is prepared.

-

Drug Dilutions : The test compounds are serially diluted and added to the BACTEC vials. A drug-free control vial is also included.

-

Inoculation and Incubation : The vials are inoculated with the bacterial suspension and incubated at 37°C.

-

Measurement : The vials are read daily by the BACTEC instrument, which measures the amount of 14CO2 produced, reported as a Growth Index (GI).

-

Interpretation : Inhibition of growth is determined by comparing the increase in GI in the drug-containing vials to the GI of the control vial. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population.

In Silico Prediction and Drug-Likeness

Computational methods are increasingly used to predict the bioactivity and pharmacokinetic properties of novel compounds before synthesis, saving time and resources.[11] For phenoxyacetic acid derivatives, in silico studies like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction have been employed.[6][12]

Workflow: Computational Bioactivity Prediction

The in silico evaluation process involves several steps, from initial design to predicting biological interactions and drug-like properties.

Caption: A typical workflow for the in silico evaluation of drug candidates.

Application and Findings

-

Drug-Likeness : Studies on potent anti-inflammatory derivatives (5d–f, 7b, 10c–f) showed that all active compounds adhered to Lipinski's rule of five, indicating good potential for oral bioavailability.[6]

-

Molecular Docking : Docking studies have been used to explain the interaction of potent derivatives with the active site of the COX-2 enzyme, elucidating the structural basis for their high affinity and selectivity.[4] Other studies have used docking to predict the binding modes of derivatives with targets like DNA and various enzymes, suggesting potential for anticancer and enzyme inhibitory activity.[12]

-

ADME Prediction : Tools like the SwissADME server are used to evaluate pharmacokinetic properties, assessing factors like polar surface area and the number of rotatable bonds, which are correlated with oral bioavailability.[6][13]